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fluorescein-11-deoxyuridine triphosphate - 134344-32-4

fluorescein-11-deoxyuridine triphosphate

Catalog Number: EVT-1521350
CAS Number: 134344-32-4
Molecular Formula: C9H14O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein-11-deoxyuridine triphosphate is a modified nucleotide that incorporates fluorescein, a fluorescent dye, into the structure of deoxyuridine triphosphate. This compound is primarily used in molecular biology for labeling DNA and RNA, enabling the visualization of nucleic acid sequences in various applications such as polymerase chain reaction, fluorescence in situ hybridization, and microarray analysis. The fluorescein moiety provides a means to track the incorporation of the nucleotide into nucleic acids due to its strong fluorescence properties.

Source

Fluorescein-11-deoxyuridine triphosphate can be synthesized through chemical modification of deoxyuridine triphosphate or derived from commercially available labeled nucleotides. The synthesis typically involves attaching a fluorescein group to the 11-position of the uridine base, which enhances its utility in biological assays.

Classification

Fluorescein-11-deoxyuridine triphosphate is classified as a fluorescently labeled nucleotide. It falls under the category of modified nucleotides used in biochemical applications, particularly in nucleic acid labeling and detection.

Synthesis Analysis

Methods

The synthesis of fluorescein-11-deoxyuridine triphosphate generally involves several key steps:

  1. Modification of Deoxyuridine Triphosphate: The starting material is deoxyuridine triphosphate, which is chemically modified to introduce the fluorescein group. This typically includes using reactive intermediates that can covalently bond to the uridine base.
  2. Linker Attachment: An 11-atom linker may be introduced between the fluorescein dye and the uridine base to prevent quenching effects that could diminish fluorescence intensity during reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and functionality for biological applications.

Technical details regarding specific reagents and conditions can vary depending on the desired properties of the final product, but enzymatic incorporation into DNA has been shown to be effective with various DNA polymerases .

Molecular Structure Analysis

Structure

Fluorescein-11-deoxyuridine triphosphate features a unique molecular structure characterized by:

  • Base: The uracil base modified at the 11-position with fluorescein.
  • Sugar: A ribose sugar component typical of nucleotides.
  • Phosphate Groups: Three phosphate groups that confer energy transfer capabilities necessary for polymerization reactions.

Molecular Data

  • Molecular Formula: C₃₉H₃₉N₄Li₃O₂₁P₃
  • Molecular Mass: Approximately 1013.49 g/mol
  • Spectroscopic Properties: Absorption maximum at 492 nm and emission maximum at 517 nm, indicating strong fluorescence capabilities .
Chemical Reactions Analysis

Reactions

Fluorescein-11-deoxyuridine triphosphate participates in several key reactions:

  1. Polymerization: It acts as a substrate for DNA polymerases during DNA synthesis, allowing for incorporation into newly synthesized strands.
  2. Labeling Reactions: It can be used in various labeling protocols such as nick translation and random priming, where it substitutes for natural deoxythymidine triphosphate.

Technical details include optimal conditions for enzyme activity and substrate concentrations to maximize incorporation efficiency .

Mechanism of Action

Process

The mechanism of action for fluorescein-11-deoxyuridine triphosphate involves its incorporation into DNA during replication or transcription processes:

  1. Enzyme Recognition: DNA polymerases recognize fluorescein-11-deoxyuridine triphosphate as a substrate similar to deoxythymidine triphosphate.
  2. Incorporation into DNA: During nucleotide addition, the enzyme catalyzes the formation of phosphodiester bonds, integrating fluorescein-11-deoxyuridine triphosphate into the growing DNA strand.
  3. Fluorescence Detection: Once incorporated, the fluorescein moiety emits fluorescence upon excitation, allowing for detection and quantification of specific DNA sequences.

Data from studies indicate that various polymerases exhibit different efficiencies in incorporating modified nucleotides, with family-B polymerases generally showing higher efficiency compared to family-A polymerases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow to green solid or solution.
  • Solubility: Soluble in water, facilitating its use in aqueous biological systems.

Chemical Properties

  • Stability: Stable under recommended storage conditions (−20 °C) but sensitive to light and repeated freeze-thaw cycles.
  • Purity: High purity (>95%) is essential for reliable experimental results; quality control measures include HPLC and functional assays .
Applications

Fluorescein-11-deoxyuridine triphosphate has numerous scientific applications:

  1. DNA Labeling: Used extensively for labeling DNA probes in various assays including polymerase chain reaction and fluorescence in situ hybridization.
  2. Microarray Analysis: Facilitates detection of specific nucleic acid sequences through hybridization techniques.
  3. Cell Imaging: Enables visualization of cellular processes involving nucleic acids through fluorescent microscopy techniques.
Chemical Structure and Conjugation Mechanisms

Molecular Architecture of Fluorescein-11-dUTP

Fluorescein-11-dUTP (6-FAM-11-2′-deoxyuridine-5′-triphosphate) is a trilithium salt compound synthesized for non-radioactive DNA labeling. Its molecular formula is C₃₉H₃₉N₄Li₃O₂₁P₃, with a molecular weight of 1013.49 g/mol [1] [2]. The structure comprises three integrated components:

  • Fluorescein moiety: A xanthene-based fluorophore existing predominantly as a hydrophilic dianion at physiological pH, with absorption/emission maxima at 492 nm and 517 nm respectively. Its high fluorescence quantum yield (0.93) and molar extinction coefficient (ε = 74,000 L·mol⁻¹·cm⁻¹) enable sensitive detection [1] [7].
  • Deoxyuridine triphosphate: Maintains canonical hydrogen-bonding sites for base pairing, enabling enzymatic incorporation into DNA.
  • Linker bridge: An 11-atom spacer connecting the C5 position of deoxyuridine to the fluorescein's benzoic acid group via carboxamidohexanamide and propynylamide groups [1].

The IUPAC name, ((2R,3S,5R)-5-(5-(3-(6-(3-carboxy-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamido)hexanamido)prop-1-yn-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate, reflects the stereochemical complexity [1]. This architecture preserves the nucleotide's recognition by DNA polymerases while positioning the fluorophore to minimize steric interference.

Table 1: Molecular Characteristics of Fluorescein-11-dUTP

PropertySpecification
Molecular FormulaC₃₉H₃₉N₄Li₃O₂₁P₃
Molecular Weight1013.49 g/mol
Absorption Maximum (λₘₐₓ)492 nm
Emission Maximum (λₘₐₓ)517 nm
Molar Extinction Coefficient (ε)74,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield0.93
AppearanceYellow to orange solid, soluble in water

Fluorophore-Nucleotide Linker Chemistry

The 11-atom linker (C₆H₁₁N₂O₂) is the critical innovation distinguishing fluorescein-11-dUTP from earlier conjugates. This spacer comprises:

  • Hexanoic acid moiety: Provides flexibility and distance
  • Propynyl group: Enables carboxamide linkage to the nucleobase
  • Amide bonds: Ensure hydrolytic stability under physiological conditions [1] [10]

Compared to shorter-linker analogues (e.g., fluorescein-12-dUTP with a 12-atom linker but different bonding pattern), the 11-atom linker specifically mitigates static quenching by preventing π-π stacking between the fluorescein and nucleobase [1]. This configuration maintains fluorescence intensity post-incorporation into DNA. The linker length also optimizes polymerase compatibility—shorter linkers (<8 atoms) impede enzymatic incorporation, while longer linkers (>15 atoms) increase non-specific binding [5] [10]. Crucially, the aminohexanamide component enables further derivatization, as demonstrated in amino-11-dUTP analogues used for post-incorporation labeling [10].

Table 2: Impact of Linker Length on Nucleotide Analogue Performance

Linker Length (Atoms)Incorporation EfficiencyFluorescence QuenchingPolymerase Compatibility
6–8Low to moderateSevereLimited
11HighMinimalBroad
12–15ModerateModerateModerate
>15VariableLowReduced

Stereochemical Considerations in Fluorescein-dUTP Conjugation

Stereochemistry governs both the enzymatic incorporation and fluorescence behavior of fluorescein-11-dUTP:

  • Sugar pucker conformation: The (2R,3S,5R) configuration of the 2′-deoxyribose ring adopts the C2′-endo conformation required for B-DNA helix geometry. This facilitates DNA polymerase recognition and efficient phosphodiester bond formation during nick translation, random priming, or PCR [6].
  • Linker stereochemistry: The trans configuration of amide bonds in the 11-atom linker positions the fluorescein away from the DNA minor groove, reducing helical distortion. This contrasts with cis-configured linkers that cause steric clashes with polymerase active sites [6].
  • Fluorophore orientation: As a pure 6-isomer of fluorescein, the dye exhibits optimized spectral properties compared to isomeric mixtures. The 6-position conjugation minimizes electronic interactions between the xanthene ring and nucleotide, preserving both fluorescence intensity and redox behavior [1] [6].

Electrochemical studies confirm that conjugation preserves fluorescein's redox activity. Cyclic voltammetry shows quasi-reversible oxidation peaks at +0.85 V (vs. Ag/AgCl) on carbon electrodes, enabling electrochemical detection of labeled DNA. This property is exploited in biosensors for direct voltammetric readout of polymerase chain reaction (PCR) products [6]. However, stereochemical incompatibilities can arise with certain DNA polymerases—Taq polymerase incorporates fluorescein-11-dUTP at ~75% efficiency relative to native dTTP, while reverse transcriptases show higher discrimination (>50% reduction) [6].

Table 3: Stereochemical and Functional Properties of Key Structural Elements

Structural ElementStereochemical FeatureFunctional Implication
Deoxyribose ring(2R,3S,5R) configurationMaintains B-DNA geometry upon incorporation
Fluorescein isomer6-position pure isomerPrevents spectral broadening; maximizes quantum yield
Linker amide bondsTrans configurationMinimizes steric clash with polymerase active sites
Triphosphate groupα-stereochemistryEnsures correct orientation for phosphodiester bond formation

Properties

CAS Number

134344-32-4

Product Name

fluorescein-11-deoxyuridine triphosphate

Molecular Formula

C9H14O3

Synonyms

fluorescein-11-deoxyuridine triphosphate

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